2-Fluoro-3-iodo-4-methylbenzaldehyde
Description
2-Fluoro-3-iodo-4-methylbenzaldehyde is a halogenated benzaldehyde derivative with the molecular formula C₈H₆FIO and a molecular weight of 264.03 g/mol. The compound features a benzaldehyde backbone substituted with fluorine at position 2, iodine at position 3, and a methyl group at position 4. The aldehyde functional group resides at position 1 of the benzene ring. This structural arrangement confers unique electronic and steric properties:
- Fluorine (electron-withdrawing) directs electrophilic substitution reactions to specific positions.
- Iodine (heavy atom, polarizable) enhances susceptibility to nucleophilic aromatic substitution or cross-coupling reactions.
- Methyl group (electron-donating) influences ring electron density and stability.
This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis, where its iodine substituent facilitates further functionalization via metal-catalyzed reactions (e.g., Suzuki coupling) .
Properties
CAS No. |
909185-87-1 |
|---|---|
Molecular Formula |
C8H6FIO |
Molecular Weight |
264.03 g/mol |
IUPAC Name |
2-fluoro-3-iodo-4-methylbenzaldehyde |
InChI |
InChI=1S/C8H6FIO/c1-5-2-3-6(4-11)7(9)8(5)10/h2-4H,1H3 |
InChI Key |
QOGXPXMPCUYQLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C=O)F)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Fluoro-3-iodo-4-methylbenzaldehyde with structurally related benzaldehyde derivatives, highlighting substituent effects, molecular properties, and applications:
Key Comparative Insights:
Substituent Effects on Reactivity :
- The iodine in This compound offers superior leaving-group ability compared to chlorine or methoxy groups, making it more reactive in cross-coupling reactions .
- Fluorine’s strong electron-withdrawing nature deactivates the ring, directing incoming electrophiles to specific positions, whereas methyl groups provide steric hindrance .
Molecular Weight and Applications :
- The high molecular weight of iodinated derivatives (e.g., 264.03 g/mol) is advantageous in radioimaging or as a heavy-atom catalyst in crystallography .
- Lower molecular weight analogs like 4-Fluoro-3-methylbenzaldehyde (138.14 g/mol) are more suited for small-molecule drug synthesis .
Functional Group Influence :
- Carboxylic acid derivatives (e.g., 2-Fluoro-4-iodo-3-methylbenzoic acid ) exhibit higher acidity (pKa ~2-3) compared to aldehydes, broadening their utility in salt formation or coordination chemistry .
- Hydroxybenzaldehydes (e.g., 3-Fluoro-4-hydroxybenzaldehyde ) engage in hydrogen bonding, enhancing solubility and crystallinity .
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